molecular formula C5H2N4S B009196 5-Aminoisothiazole-3,4-dicarbonitrile CAS No. 100326-56-5

5-Aminoisothiazole-3,4-dicarbonitrile

Cat. No. B009196
M. Wt: 150.16 g/mol
InChI Key: BZPKVNVQNNDLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoisothiazole-3,4-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug synthesis and discovery. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 5-Aminoisothiazole-3,4-dicarbonitrile is not well understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This may explain its potential anticancer activity.

Biochemical And Physiological Effects

Studies have shown that 5-Aminoisothiazole-3,4-dicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacterial and fungal cells. However, the compound has not been extensively studied for its physiological effects in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of 5-Aminoisothiazole-3,4-dicarbonitrile is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of certain enzymes makes it a potential candidate for the development of new anticancer and antibiotic drugs. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 5-Aminoisothiazole-3,4-dicarbonitrile. One direction is to study the compound's mechanism of action in more detail to gain a better understanding of its potential applications in the field of medicine. Another direction is to develop new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, the compound's potential as a lead compound for the development of new drugs should be further explored.

Scientific Research Applications

5-Aminoisothiazole-3,4-dicarbonitrile has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

100326-56-5

Product Name

5-Aminoisothiazole-3,4-dicarbonitrile

Molecular Formula

C5H2N4S

Molecular Weight

150.16 g/mol

IUPAC Name

5-amino-1,2-thiazole-3,4-dicarbonitrile

InChI

InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2

InChI Key

BZPKVNVQNNDLSH-UHFFFAOYSA-N

SMILES

C(#N)C1=C(SN=C1C#N)N

Canonical SMILES

C(#N)C1=C(SN=C1C#N)N

synonyms

3,4-Isothiazoledicarbonitrile,5-amino-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 45.3 parts of N,N-dimethyl-N'-(3,4-dicyanoisothiazol-5-yl)-formamidine, 400 parts of ethanol and 60 parts of concentrated hydrochloric acid is heated at the boil for 2.5 hours, after which it is introduced into 400 parts of water. The colorless precipitate is filtered off under suction, washed with water and dried to give 28.6 parts (87% of theory) of 5-aminoisothiazole-3,4-dicarbonitrile.
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